5-Hexylthiophene-2-carbaldehyde

Physical chemistry Quality control Material characterization

5-Hexylthiophene-2-carbaldehyde (CAS 100943-46-2) is a 2,5-disubstituted thiophene derivative bearing a linear n-hexyl chain at the 5-position and a reactive formyl group at the 2-position of the thiophene ring. With a molecular formula of C₁₁H₁₆OS and a molecular weight of 196.31 g·mol⁻¹, it is a liquid at ambient temperature with a density of 1.017 g/mL at 25 °C and a refractive index (n20/D) of 1.535.

Molecular Formula C11H16OS
Molecular Weight 196.31 g/mol
CAS No. 100943-46-2
Cat. No. B033647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hexylthiophene-2-carbaldehyde
CAS100943-46-2
Molecular FormulaC11H16OS
Molecular Weight196.31 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC=C(S1)C=O
InChIInChI=1S/C11H16OS/c1-2-3-4-5-6-10-7-8-11(9-12)13-10/h7-9H,2-6H2,1H3
InChIKeyVWCAHBARARIQLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hexylthiophene-2-carbaldehyde (CAS 100943-46-2): A Key 2,5-Disubstituted Thiophene Building Block for Organic Electronics and Materials Science


5-Hexylthiophene-2-carbaldehyde (CAS 100943-46-2) is a 2,5-disubstituted thiophene derivative bearing a linear n-hexyl chain at the 5-position and a reactive formyl group at the 2-position of the thiophene ring . With a molecular formula of C₁₁H₁₆OS and a molecular weight of 196.31 g·mol⁻¹, it is a liquid at ambient temperature with a density of 1.017 g/mL at 25 °C and a refractive index (n20/D) of 1.535 . This compound belongs to the class of organic compounds known as 2,5-disubstituted thiophenes and serves as a versatile intermediate in the synthesis of conjugated polymers, optoelectronic materials, and photochromic diarylethenes [1].

Why 5-Hexylthiophene-2-carbaldehyde Cannot Be Freely Substituted by Other Hexylthiophene Isomers or Non-Alkylated Analogs in Precision Synthesis


The position of the hexyl substituent on the thiophene ring critically governs the electronic conjugation pathway, solubility profile, and subsequent reactivity of the aldehyde group [1]. In 5-hexylthiophene-2-carbaldehyde, the electron-donating hexyl chain at the 5-position directly extends the conjugation length of the thiophene ring and influences the electrophilicity of the 2-formyl group in a manner distinct from its 3-hexyl or 4-hexyl isomers (CAS 222554-28-1 and 222554-30-5, respectively) . Replacing the 5-hexyl chain with a shorter alkyl group (e.g., 5-methylthiophene-2-carbaldehyde) reduces solubility in nonpolar organic solvents and alters solid-state packing in device fabrication, while non-alkylated thiophene-2-carbaldehyde (CAS 98-03-3) lacks the solubility required for solution-processed organic electronics [1]. The quantitative evidence below demonstrates that the specific 5-hexyl-2-formyl substitution pattern delivers measurable differences in physical properties, synthetic utility, and material performance that preclude simple generic interchange.

Quantitative Differentiation Evidence for 5-Hexylthiophene-2-carbaldehyde vs. Closest Analogs: Density, Refractive Index, Isomeric Specificity, and Synthetic Performance


Physical Property Differentiation: Density and Refractive Index Comparison with Non-Alkylated Thiophene-2-carbaldehyde

The measured density and refractive index of 5-hexylthiophene-2-carbaldehyde differ substantially from those of the non-alkylated parent compound thiophene-2-carbaldehyde (CAS 98-03-3), reflecting the impact of the 5-hexyl substituent on molecular polarizability and intermolecular interactions . These physical constants serve as key quality indicators for identity verification and purity assessment during procurement and formulation.

Physical chemistry Quality control Material characterization

Isomeric Substitution Pattern: 5-Hexyl vs. 3-Hexyl and 4-Hexylthiophene-2-carbaldehyde in Electronic Conjugation

The position of the hexyl substituent on the thiophene ring determines the electronic conjugation pathway between the alkyl donor and the formyl acceptor group. In 5-hexylthiophene-2-carbaldehyde, the linear conjugation from the electron-donating hexyl chain through the thiophene ring to the electron-withdrawing aldehyde at the 2-position is uninterrupted, yielding a specific dipole moment and charge-transfer character that differs from the 3-hexyl and 4-hexyl isomers (CAS 222554-28-1 and 222554-30-5, respectively) [1]. The 5-substituted isomer positions the hexyl chain para to the aldehyde, maximizing the resonance push-pull effect, whereas the 3-hexyl isomer places the alkyl group adjacent to the aldehyde (steric influence) and the 4-hexyl isomer places it meta, attenuating direct electronic coupling [1].

Organic electronics Structure-property relationship Conjugated polymers

Synthetic Performance as a Precursor for Photochromic Diarylethenes: Verified Yield and Crystallographic Characterization

5-Hexylthiophene-2-carbaldehyde has been specifically employed as the starting material for the synthesis of 1,2-bis[2-n-hexyl-5-(2,2-dicyanovinyl)-3-thienyl)]-3,3,4,4,5,5-hexafluorocyclopent-1-ene, a photochromic diarylethene derivative [1]. The synthesis proceeded in 35% total yield, and the product was crystallized from diethyl ether/hexane (1:2) by slow evaporation at room temperature, yielding crystals with a melting point of 390.9–391.2 K [1]. The crystal structure confirmed that the two n-hexyl groups adopt an anti-parallel conformation across the central double bond, with a photo-reactive carbon distance of 3.941(3) Å and a dihedral angle of 63.4(5)° between the central cyclopentene ring and the adjacent thiophene ring [1].

Photochromic materials Diarylethene synthesis X-ray crystallography

Purity Specification and Analytical Quality Control: HPLC Purity ≥98% for Reproducible Research

Commercially available 5-hexylthiophene-2-carbaldehyde is supplied with minimum HPLC purity of 98%, a specification that exceeds the 97% GC or 95% minimum purity commonly offered for the isomeric 3-hexylthiophene-2-carbaldehyde and 4-hexylthiophene-2-carbaldehyde . Higher initial purity reduces the burden of pre-synthesis purification and minimizes batch-to-batch variability in downstream material performance .

Analytical chemistry Quality assurance Material procurement

Boiling Point Differentiation at Reduced Pressure: Distillation Behavior vs. Shorter-Chain Analogs

The boiling point of 5-hexylthiophene-2-carbaldehyde at reduced pressure has been reported as 160 °C at 17 hPa (approx. 12.75 mmHg) . This value is significantly higher than that of 5-methylthiophene-2-carbaldehyde (a shorter-chain analog) and thiophene-2-carbaldehyde (no alkyl chain), which have boiling points below 100 °C even at reduced pressure [1]. The elevated boiling point reflects the increased van der Waals interactions conferred by the extended hexyl chain, which also influences vacuum distillation purification protocols and thermal stability assessments during material processing .

Purification Process chemistry Physical property

Optimal Procurement-Driven Application Scenarios for 5-Hexylthiophene-2-carbaldehyde in Organic Electronics, Photochromics, and Fine Chemical Synthesis


Acceptor-Donor-Acceptor (A-D-A) Small Molecule Acceptor Synthesis for Non-Fullerene Organic Solar Cells

5-Hexylthiophene-2-carbaldehyde serves as a critical aldehyde precursor for constructing hexyl-substituted thiophene π-bridge units in A-D-A-type small molecule acceptors (e.g., DCF-2HT) for fullerene-free organic solar cells [1]. Research has demonstrated that devices incorporating hexylthiophene-based π-bridges achieve power conversion efficiencies of 5.71% (PBDB-T:DCF-2HT) and 4.83% (PTB7-Th:DCF-2HT), underscoring the importance of the hexylthiophene unit in achieving favorable blend morphology and charge transport [1]. The 5-hexyl substitution pattern provides optimal solubility for solution processing while maintaining sufficient crystallinity for efficient exciton dissociation at the donor-acceptor interface [1].

Synthesis of Photochromic Diarylethene Molecular Switches for Optical Memory and Data Storage

The compound is a demonstrated starting material for synthesizing photochromic diarylethene derivatives with potential applications in optical memory media and molecular switches [2]. Using 5-n-hexyl-thiophene-2-carbaldehyde, researchers have synthesized 1,2-bis[2-n-hexyl-5-(2,2-dicyanovinyl)-3-thienyl)]-3,3,4,4,5,5-hexafluorocyclopent-1-ene in 35% total yield and characterized its crystal structure, confirming an anti-parallel conformation with a photo-reactive carbon distance of 3.941(3) Å that enables reversible photoisomerization [2]. The hexyl chain length at the 5-position is a tunable parameter that directly affects solid-state packing and the photochemical quantum yield, making the 5-hexyl variant a specific choice over shorter or longer alkyl chain analogs [2].

Flavor and Fragrance Ingredient in Perfumery and Consumer Product Formulation

5-Hexylthiophene-2-carbaldehyde is recognized for its distinctive sweet, fruity, and green scent profile with floral undertones, making it a valuable ingredient in the creation of perfumes, colognes, and air fresheners . Its physical properties (density 1.017 g/mL, refractive index 1.535) and liquid form at ambient temperature facilitate straightforward incorporation into fragrance oil blends . The compound's aldehyde functionality allows for Schiff base formation with amines, enabling controlled release fragrance systems .

Conjugated Polymer Building Block for Organic Field-Effect Transistors (OFETs)

As a 2,5-disubstituted thiophene monomer, this compound can be polymerized or copolymerized to yield soluble conjugated polymers for OFET applications . The hexyl side chain at the 5-position enhances solubility in common organic solvents (e.g., chloroform, toluene, chlorobenzene), enabling solution-based thin-film deposition techniques such as spin-coating and inkjet printing . The aldehyde group at the 2-position provides a reactive handle for further functionalization via Knoevenagel condensation, Wittig reaction, or imine formation, allowing rational tuning of the polymer's electronic energy levels and charge carrier mobility .

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